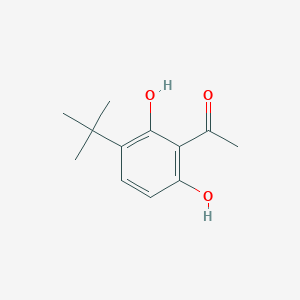
(4S)-4-Cyclohexyl-L-prolinePhenylmethylEsterHydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride is a synthetic compound derived from L-proline, an amino acid This compound is characterized by the presence of a cyclohexyl group and a phenylmethyl ester group, making it a unique derivative of L-proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride typically involves the hydrogenation of trans-4-phenyl-L-proline using a ruthenium catalyst on carbon. This method is preferred due to its safety and efficiency compared to other catalysts like platinum oxide . The reaction conditions include the use of 5% w/w ruthenium on carbon as a catalyst, which facilitates the hydrogenation process, resulting in the formation of the desired compound with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ruthenium on carbon as a catalyst is advantageous for industrial applications due to its stability and cost-effectiveness. The process involves careful control of reaction conditions to ensure consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Applications De Recherche Scientifique
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein folding and structure due to its proline backbone.
Medicine: It is investigated for potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a chiral catalyst in various reactions, facilitating the formation of enantiomerically pure products. It may also interact with enzymes and proteins, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-Cyclohexyl-L-proline hydrochloride: A similar compound with a cyclohexyl group but without the phenylmethyl ester group.
L-Azetidine-2-carboxylic acid: A proline analogue with a different ring structure.
Trans-4-hydroxy-L-proline: Another proline derivative with a hydroxyl group.
Uniqueness
L-Proline, 4-cyclohexyl-, phenylmethyl ester, hydrochloride is unique due to its combination of a cyclohexyl group and a phenylmethyl ester group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C18H26ClNO2 |
|---|---|
Poids moléculaire |
323.9 g/mol |
Nom IUPAC |
benzyl (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c20-18(21-13-14-7-3-1-4-8-14)17-11-16(12-19-17)15-9-5-2-6-10-15;/h1,3-4,7-8,15-17,19H,2,5-6,9-13H2;1H/t16-,17+;/m1./s1 |
Clé InChI |
HMJNITCOAYGNQQ-PPPUBMIESA-N |
SMILES isomérique |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)OCC3=CC=CC=C3.Cl |
SMILES canonique |
C1CCC(CC1)C2CC(NC2)C(=O)OCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)





![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)

![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)

![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)

